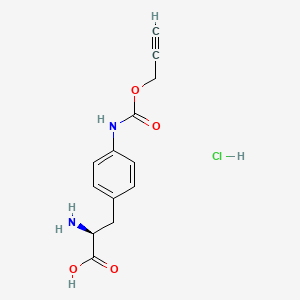
Fmoc-Phe(4-NH-Poc)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Phe(4-NH-Poc) is a click chemistry reagent containing an azide group. It is used as an orthogonally protected building block in solid-phase peptide synthesis . The Poc-group can be further modified using Click-chemistry .
Synthesis Analysis
The synthesis of Fmoc-Phe(4-NH-Poc) involves the use of the conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group, which is one of the most widely used N-protection groups in solid- and solution-phase synthesis . The Fmoc group is removed using a basic secondary amine nucleophile . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .Molecular Structure Analysis
Supramolecular structures of Fmoc-Phe(4-NH-Poc) are produced by in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Chemical Reactions Analysis
The chemical reactions involving Fmoc-Phe(4-NH-Poc) include the enzymatic condensation of Fmoc-Phe(4-NH-Poc) with Phe-NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Phe(4-NH-Poc) is 484.5 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 10 .科学研究应用
Peptide Synthesis
“Fmoc-L-Phe(4-NH-Poc)-OH” is used as an orthogonally protected building block in solid-phase peptide synthesis . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is anchored to insoluble resin beads. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Click Chemistry
This compound is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of small molecule libraries for drug discovery.
Nanostructure Formation
“Fmoc-Phe(4-NH-Poc)” has been used in the formation of tunable nanostructures . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of the substituent, resulting in tunable nanoscale morphologies .
Hydrogel Formation
Fmoc-derivatives of peptides have been found to form self-supporting hydrogels . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of peptides, including “Fmoc-L-Phe(4-NH-Poc)-OH”, have shown potential for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bioprinting Applications
Fmoc-derivatives of peptides have been proposed as scaffolds for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSUEVOFDZDOV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














